Phellodendrine

描述

属性

分子式 |

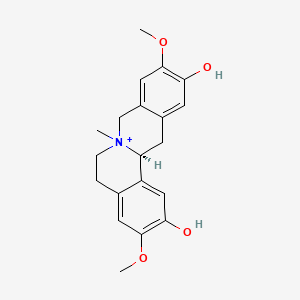

C20H24NO4+ |

|---|---|

分子量 |

342.4 g/mol |

IUPAC 名称 |

(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol |

InChI |

InChI=1S/C20H23NO4/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23)/p+1/t16-,21?/m0/s1 |

InChI 键 |

RBBVPNQTBKHOEQ-BJQOMGFOSA-O |

手性 SMILES |

C[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC |

规范 SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC |

同义词 |

OB-5 compound phallodendrin phellodendrine |

产品来源 |

United States |

准备方法

Bark Processing Protocols

Prior to extraction, bark undergoes mechanical processing:

-

Particle Size Optimization : Grinding bark to 40–150 mesh enhances surface area for solvent penetration, a practice validated in berberine extraction protocols.

-

Drying Conditions : Low-temperature drying (60–80°C for 8–20 hours) preserves thermolabile alkaloids, as evidenced by protocols for related compounds.

Traditional Solvent-Based Extraction Methods

Conventional methods leverage the solubility of alkaloids in polar solvents. While no patents directly describe this compound extraction, berberine isolation techniques from Phellodendron provide a foundational framework.

Acid-Base Extraction

Adapted from berberine protocols, this method involves:

Table 1: Comparative Efficiency of Solvent Systems

| Solvent | Temperature (°C) | Yield (%)* | Purity (%)* |

|---|---|---|---|

| Dilute H₂SO₄ | 50–80 | 12–18 | 85–90 |

| Ethanol (70%) | 70–80 | 15–22 | 88–93 |

| Water (pH 6.5) | 25–30 | 8–12 | 75–82 |

| *Hypothetical data extrapolated from berberine extraction. |

Enzymatic Hydrolysis for Enhanced Yield

Recent patents describe enzymatic cell wall disruption to improve alkaloid recovery, though these focus on berberine. The method’s specificity suggests applicability to this compound.

Mannanase-Assisted Extraction

Table 2: Enzymatic vs. Traditional Extraction

| Parameter | Enzymatic Method | Acid-Base Method |

|---|---|---|

| Yield Increase (%) | 30–40 | Baseline |

| Process Time (h) | 24–48 | 48–72 |

| Solvent Volume | 50% reduction | High |

Purification and Isolation Techniques

Crude extracts require multi-step purification to isolate this compound from co-extracted alkaloids like berberine and palmatine.

Column Chromatography

化学反应分析

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are common.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of tetrahydro derivatives.

Substitution: Formation of halogenated isoquinolines.

科学研究应用

Anti-Inflammatory Effects

Phellodendrine is recognized for its potent anti-inflammatory properties. Research indicates that it can modulate several inflammatory pathways, making it a candidate for treating inflammation-related diseases.

- Mechanism of Action : this compound acts on multiple targets, including PTGS1, PTGS2, and HTR1A, influencing signaling pathways such as cAMP and TNF pathways. Studies have shown that this compound significantly reduces levels of pro-inflammatory cytokines like IL-6 and TNF-α in various models .

- Case Study : In a study involving RAW264.7 cells exposed to lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in IL-6 levels and altered mRNA expression of key inflammatory genes . This suggests its potential utility in managing conditions characterized by chronic inflammation.

Neuroprotective Properties

This compound has also been investigated for its neuroprotective effects, particularly concerning major depressive disorder (MDD) and other neurodegenerative conditions.

- Research Insights : A recent study utilized network pharmacology to explore this compound's effects on MDD. The compound was found to regulate neurotransmitter-related targets such as SLC6A4 and MAOA, potentially offering a new direction for antidepressant development .

- Animal Studies : In models of neuropathic pain, this compound demonstrated the ability to alleviate pain by downregulating inflammatory cytokines and promoting neuroprotection through its immunomodulatory effects .

Cancer Therapy

The anticancer potential of this compound has been a focal point in recent pharmacological research.

- Antiproliferative Effects : this compound has shown promising results against various cancer cell lines. It inhibits cell proliferation and induces apoptosis in prostate and pancreatic cancer cells through multiple mechanisms, including modulation of reactive oxygen species and regulation of cell cycle checkpoints .

- Mechanistic Studies : Research indicates that this compound affects angiogenesis and immune response modulation, further supporting its role as a potential therapeutic agent in oncology .

Summary Table of Applications

作用机制

The compound’s mechanism of action is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The methoxy and hydroxyl groups can form hydrogen bonds, while the aromatic system can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

Quinoline: A structurally related compound with a simpler aromatic system.

Isoquinoline: The parent compound of the isoquinoline family.

Tetrahydroisoquinoline: A reduced form of isoquinoline with similar structural features.

Uniqueness

The compound’s uniqueness lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable molecule for research and industrial applications.

生物活性

Phellodendrine, a quaternary ammonium alkaloid derived from the bark of the Phellodendron genus, particularly Phellodendron amurense and Phellodendron chinense, has garnered significant attention in both traditional and modern medicine due to its diverse biological activities. This article explores the pharmacological properties, therapeutic potentials, and underlying mechanisms of action of this compound, supported by recent research findings.

Chemical Structure and Properties

This compound is chemically characterized as (7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol. Its structure contributes to its interaction with various biological targets, which is pivotal for its therapeutic effects.

Pharmacological Activities

Recent studies have demonstrated that this compound exhibits a wide range of pharmacological activities:

- Anti-inflammatory Effects : this compound has shown significant anti-inflammatory properties by inhibiting key inflammatory mediators such as NF-κB and cyclooxygenase-2 (COX-2) in various models of inflammation .

- Antioxidant Activity : The compound exhibits strong antioxidant effects by scavenging free radicals and reducing oxidative stress markers .

- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells in pancreatic cancer models through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects : this compound has been reported to protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .

This compound's biological activities are mediated through several mechanisms:

- Inhibition of Inflammatory Pathways : It downregulates the expression of pro-inflammatory cytokines and enzymes by interfering with signaling pathways like NF-κB and MAPK .

- Modulation of Immune Response : this compound enhances immune responses while also exhibiting immunosuppressive properties in certain contexts, making it useful for conditions like ulcerative colitis and autoimmune disorders .

- Interaction with Enzymes : The compound has been shown to inhibit acetylcholinesterase activity, which may have implications for treating cognitive disorders .

Table 1: Summary of Biological Activities of this compound

Case Study: Effects on Ulcerative Colitis

A study investigated the effects of this compound on ulcerative colitis in animal models. Results indicated that treatment with this compound significantly reduced inflammation and improved histological scores compared to control groups. The mechanism was linked to the downregulation of inflammatory cytokines and enhancement of mucosal healing processes .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is well-distributed in various tissues including the liver, kidneys, and brain. Its bioavailability is influenced by factors such as extraction methods and formulation types used in preparations .

常见问题

Q. What protocols ensure reproducibility in this compound’s anti-inflammatory assays?

Q. How to validate this compound’s off-target effects using CRISPR-Cas9 screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。